molecular formula C19H17N3O4S B2498825 Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate CAS No. 688355-90-0

Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate

Cat. No.: B2498825
CAS No.: 688355-90-0
M. Wt: 383.42
InChI Key: JSYZNSFMQNVIBL-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate is a complex organic compound that features a quinazoline core linked to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions to attach the benzodioxole group to the quinazoline core.

    Thioester Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the quinazoline core or the sulfanyl group.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for anticancer, antiviral, or antimicrobial activities.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzodioxole moiety may play a role in binding to specific sites, while the quinazoline core could be involved in modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]acetate: Similar structure but lacks the sulfanyl group.

    Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]thioacetate: Similar structure but with a different ester group.

Uniqueness

Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate is unique due to the presence of both the benzodioxole and quinazoline moieties, as well as the sulfanylacetate group. This combination of features may confer unique chemical and biological properties, making it a valuable compound for further study.

Properties

IUPAC Name

ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-2-24-17(23)10-27-19-21-14-6-4-3-5-13(14)18(22-19)20-12-7-8-15-16(9-12)26-11-25-15/h3-9H,2,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYZNSFMQNVIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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